molecular formula C13H11F3N2O2 B1429072 5-(2-methoxy-5-(trifluoromethyl)phenyl)-6-methylpyridazin-3(2H)-one CAS No. 1354819-35-4

5-(2-methoxy-5-(trifluoromethyl)phenyl)-6-methylpyridazin-3(2H)-one

Cat. No.: B1429072
CAS No.: 1354819-35-4
M. Wt: 284.23 g/mol
InChI Key: LBLWWTQHLAKJRC-UHFFFAOYSA-N
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Description

5-(2-methoxy-5-(trifluoromethyl)phenyl)-6-methylpyridazin-3(2H)-one is a useful research compound. Its molecular formula is C13H11F3N2O2 and its molecular weight is 284.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

5-(2-Methoxy-5-(trifluoromethyl)phenyl)-6-methylpyridazin-3(2H)-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological mechanisms, and various applications, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C13H11F3N2OC_{13}H_{11}F_3N_2O. The presence of a trifluoromethyl group enhances its lipophilicity, which is crucial for biological activity. The compound's structure is characterized by:

  • Pyridazine ring : A six-membered ring containing two nitrogen atoms.
  • Trifluoromethyl group : Imparts unique chemical properties.
  • Methoxy group : Enhances solubility and biological interaction potential.

Synthesis

Synthesis typically involves the condensation of substituted hydrazines with 1,3-dicarbonyl compounds, followed by modifications such as methylation and methoxylation. The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide.

Antitumor Activity

Recent studies have highlighted the antitumor potential of this compound. For instance, a study evaluated its effects on various cancer cell lines, including A549 (lung), MCF-7 (breast), and PC-3 (prostate) cells. The results indicated significant cytotoxicity with IC50 values in the low micromolar range:

Cell Line IC50 (µM)
A5490.35
MCF-73.24
PC-35.12

These findings suggest that the compound may act as an effective EGFR inhibitor, inducing early apoptosis in cancer cells and causing cell cycle arrest at the G2/M phase .

The proposed mechanism involves the inhibition of specific kinases associated with cancer proliferation. The trifluoromethyl group enhances membrane permeability, allowing the compound to interact with intracellular targets effectively. Studies indicate that it may disrupt signaling pathways critical for tumor growth .

Case Studies and Research Findings

  • Anticancer Efficacy : In vitro studies demonstrated that the compound significantly inhibited cell growth in tumor models, with mechanisms involving apoptosis induction and cell cycle arrest .
  • Comparative Studies : Compared to similar compounds lacking the trifluoromethyl group, this compound showed enhanced potency against cancer cells due to improved lipophilicity and biological interactions .
  • Safety Profile : Preliminary toxicity assessments indicate that while the compound exhibits potent biological activity, it also shows irritant properties, necessitating careful handling in laboratory settings .

Properties

IUPAC Name

4-[2-methoxy-5-(trifluoromethyl)phenyl]-3-methyl-1H-pyridazin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11F3N2O2/c1-7-9(6-12(19)18-17-7)10-5-8(13(14,15)16)3-4-11(10)20-2/h3-6H,1-2H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBLWWTQHLAKJRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NNC(=O)C=C1C2=C(C=CC(=C2)C(F)(F)F)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

5-Hydroxy-4-[2-methoxy-5-(trifluoromethyl)phenyl]-5-methylfuran-2(5H)-one (Preparation 40, 3 g, 10 mmol) was dissolved in ethanol and cooled to 0° C. Hydrazine monohydrate (1.0 mL, 20 mmol) was added drop-wise to this solution, then the reaction mixture was heated to 90° C. for 16 hours. The reaction mixture was then concentrated in vacuo, azeotoped with toluene and the crude material purified by silica gel column chromatography (ISCO™ Companion, 50% ethyl acetate in heptane elution) to afford the title compound as an off-white solid (1.05 g).
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-(2-methoxy-5-(trifluoromethyl)phenyl)-6-methylpyridazin-3(2H)-one

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